molecular formula C19H21BrN4O2S B10980737 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10980737
M. Wt: 449.4 g/mol
InChI Key: XBDBCCZJVBZFFK-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a bromophenyl group, a thiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H21BrN4O2S/c20-14-3-1-13(2-4-14)15-12-27-19(22-15)17-16(25)11-24(18(17)21)6-5-23-7-9-26-10-8-23/h1-4,12,21,25H,5-11H2

InChI Key

XBDBCCZJVBZFFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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